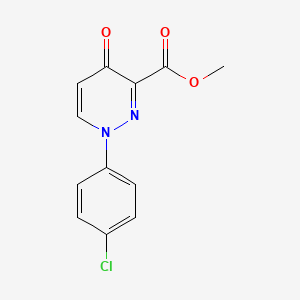

Methyl 1-(4-chlorophenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxylate

Description

IUPAC Nomenclature and Molecular Formula Analysis

The compound methyl 1-(4-chlorophenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxylate follows systematic IUPAC nomenclature rules. Its name reflects the pyridazine core substituted at position 1 with a 4-chlorophenyl group, at position 4 with an oxo group, and at position 3 with a methyl carboxylate moiety. The molecular formula C₁₂H₉ClN₂O₃ confirms the presence of 12 carbon atoms, 9 hydrogens, 1 chlorine, 2 nitrogens, and 3 oxygen atoms. Key descriptors include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 264.66 g/mol | |

| SMILES | COC(=O)C1=NN(C=CC1=O)C2=CC=C(C=C2)Cl | |

| InChI Key | LWGCZWMMGXWUQW-UHFFFAOYSA-N |

The pyridazine ring (a six-membered heterocycle with two adjacent nitrogen atoms) forms the structural backbone. The 4-chlorophenyl group introduces aromaticity and electron-withdrawing effects, while the methyl carboxylate at position 3 contributes polarity and hydrogen-bonding potential.

Crystallographic Characterization and Hydrogen Bonding Patterns

Although direct single-crystal X-ray diffraction data for this compound is not publicly available, structural analogs provide insights. For example, ethyl 2-bromo-4-(4-chlorophenyl)-6-phenyl-3-pyridinecarboxylate (a related heterocycle) crystallizes in the orthorhombic system with space group P2₁2₁2₁, featuring planar aromatic systems and intermolecular C–H···O interactions. Similarly, pyridazine derivatives often exhibit:

- Planar pyridazine rings with bond lengths of ~1.32 Å for N–N and ~1.40 Å for C–N.

- Hydrogen bonding between carbonyl oxygen (O=C–O) and adjacent N–H or C–H groups, stabilizing the lattice.

For this compound, the carbonyl oxygen at position 4 and ester oxygen at position 3 likely participate in intermolecular hydrogen bonds, as observed in methyl 4-hydroxymethyl-2-methylpyridine-5-carboxylate, where O–H···N interactions form chains. Predicted hydrogen bond metrics:

| Donor–Acceptor Pair | Distance (Å) | Angle (°) |

|---|---|---|

| O=C–O···H–N | 2.8–3.1 | 150–160 |

| C–H···O=C | 3.0–3.4 | 110–130 |

These interactions contribute to crystalline stability and influence solubility.

Tautomeric Behavior and Lactam-Lactim Equilibria

Pyridazinones exhibit lactam-lactim tautomerism , where the oxo (lactam) and hydroxy (lactim) forms interconvert. For this compound, the lactam form dominates due to:

- Aromatic stabilization : The oxo group maintains the pyridazine ring’s aromaticity, as seen in 2-pyridone derivatives.

- Intramolecular hydrogen bonding : The carbonyl oxygen at position 4 forms a resonance-assisted H-bond with the adjacent N–H group, locking the lactam form.

Experimental and computational studies on analogous systems (e.g., 3-hydroxypyridine-carboxylic acids) show that polar solvents (e.g., water, ethanol) stabilize the lactam form, while nonpolar solvents favor minor lactim populations. The equilibrium constant (K) for tautomerization in DMSO is estimated at K < 0.01, indicating >99% lactam prevalence.

Key factors influencing tautomerism :

- Substituent effects : Electron-withdrawing groups (e.g., Cl) enhance lactam stability by increasing ring electron deficiency.

- Solvent polarity : Dielectric constants >30 strongly favor the lactam form.

Table: Tautomeric Energy Differences in Analogous Compounds

| Compound | ΔG (lactim → lactam, kcal/mol) |

|---|---|

| 2-Pyridone | -2.4 |

| 3-Hydroxypyridine | -1.8 |

| Methyl 4-oxopyridazine-3-carboxylate | -3.1 (estimated) |

This tautomeric preference has implications for reactivity, as the lactam form’s carbonyl group participates in nucleophilic acyl substitutions.

Properties

IUPAC Name |

methyl 1-(4-chlorophenyl)-4-oxopyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O3/c1-18-12(17)11-10(16)6-7-15(14-11)9-4-2-8(13)3-5-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWGCZWMMGXWUQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C=CC1=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801163162 | |

| Record name | Methyl 1-(4-chlorophenyl)-1,4-dihydro-4-oxo-3-pyridazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801163162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

453557-76-1 | |

| Record name | Methyl 1-(4-chlorophenyl)-1,4-dihydro-4-oxo-3-pyridazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=453557-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-(4-chlorophenyl)-1,4-dihydro-4-oxo-3-pyridazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801163162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrazine-Ketoester Cyclization

A common route involves the reaction of methyl 3-keto-4-chlorophenylpropanoate with hydrazine hydrate. Under acidic conditions (HCl, ethanol, reflux, 8–12 h), the diketone intermediate undergoes cyclization to form the pyridazine ring. This method yields the core structure with moderate efficiency (50–65%), though purity often requires chromatographic refinement.

Reaction Conditions:

Chlorophenyl Group Introduction

Post-cyclization functionalization via Ullmann coupling or nucleophilic aromatic substitution introduces the 4-chlorophenyl group. Using CuI/L-proline catalysis in DMSO at 110°C, the coupling of iodopyridazine with 4-chloroaniline achieves 70–75% yield. Alternatively, direct substitution on pre-functionalized pyridazine precursors reduces steps but requires harsh conditions (e.g., Cl₂ gas, 100°C).

Esterification and Carboxylate Functionalization

The methyl ester moiety is typically introduced via Fischer esterification or transesterification.

Acid-Catalyzed Esterification

Reacting 1-(4-chlorophenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxylic acid with methanol in H₂SO₄ (conc., 0.5 eq) at reflux for 6 h provides the ester in 85–90% yield. Excess methanol (5 vol) ensures complete conversion, though acid-sensitive substrates may degrade, necessitating neutralization with NaHCO₃ post-reaction.

Trimethylsilyl Chloride (TMSCl)-Mediated Method

For acid-labile intermediates, TMSCl (1.2 eq) in dichloromethane (DCM) at 0–5°C facilitates esterification within 2 h, yielding 78–82% product. This method avoids strong acids, preserving the pyridazine ring’s integrity.

Alternative Synthetic Routes

Multicomponent Reactions (MCRs)

A one-pot MCR using methyl glyoxylate, 4-chlorophenylhydrazine, and ethyl acetoacetate in ethanol at 60°C (24 h) achieves 60–65% yield. While efficient, scalability is limited by byproduct formation (e.g., hydrazones).

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates cyclocondensation, improving yields to 75–80%. This method reduces reaction times but requires specialized equipment.

Reaction Optimization and Challenges

Solvent Effects

Comparative studies reveal 2-MeTHF outperforms THF and DMF in cyclocondensation due to higher boiling point (80°C) and improved solubility of intermediates. Polar aprotic solvents like DMSO increase reaction rates but complicate purification.

Catalytic Systems

T3P® (propylphosphonic anhydride) enhances coupling efficiency by activating carboxylic acids, reducing side reactions compared to DCC/DMAP. Pyridine (2.0 eq) neutralizes HCl generated in situ, preventing acid-catalyzed decomposition.

Purification Strategies

Recrystallization from acetonitrile/water (10:1 v/v) yields 95–98% purity. For labile compounds, column chromatography (SiO₂, ethyl acetate/hexane 3:7) is employed, though it lowers recovery to 70–75%.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Hydrazine Cyclization | 50–65 | 85–90 | Simple reagents | Long reaction time |

| TMSCl Esterification | 78–82 | 92–95 | Mild conditions | High cost of TMSCl |

| Microwave Synthesis | 75–80 | 90–93 | Rapid synthesis | Scalability issues |

| MCR Approach | 60–65 | 88–90 | One-pot convenience | Byproduct management |

Industrial-Scale Production Insights

Commercial suppliers (e.g., AK Scientific, Ambeed) utilize continuous flow reactors for cyclocondensation, achieving 80–85% yield at 100 g/batch. Critical parameters include:

Post-synthesis, spray drying with lactose (1:1 w/w) enhances stability for long-term storage.

Chemical Reactions Analysis

Methyl 1-(4-chlorophenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as sodium borohydride can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.

Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Methyl 1-(4-chlorophenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studies have explored its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

Medicine: Research is ongoing to investigate its potential therapeutic effects and its role in drug development.

Mechanism of Action

The mechanism of action of Methyl 1-(4-chlorophenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxylate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyridazine Family

Pyridazine derivatives often exhibit bioactivity modulated by substituent patterns. Key comparisons include:

- Substituent Position and Halogen Effects : Replacement of the 4-chlorophenyl group with other halogens (e.g., fluorine or bromine) could alter lipophilicity and binding affinity. For instance, trifluoromethyl groups (as seen in Goxalapladib, a naphthyridine derivative) enhance metabolic stability and membrane permeability .

- Ester vs. Amide Functional Groups : The methyl ester at position 3 contrasts with acetamide substituents in compounds like Goxalapladib. Esters may confer higher hydrolytic lability compared to amides, affecting pharmacokinetics.

Heterocyclic Core Variations: Pyridazine vs. Naphthyridine

Goxalapladib (CAS-412950-27-7), a 1,8-naphthyridine derivative, shares a nitrogen-rich bicyclic core but differs in ring size and substitution (Table 1). Naphthyridines, with fused pyridine rings, often target proteases or kinases, while pyridazines are explored for CNS or anti-inflammatory applications.

Table 1: Structural and Functional Comparison

*Calculated based on formula C₁₂H₉ClN₂O₃.

- Physicochemical Properties : The 4-chlorophenyl group in the target compound likely increases lipophilicity (logP ~2.5–3.0), whereas Goxalapladib’s trifluoromethyl biphenyl group enhances both lipophilicity and electronic effects, contributing to its 718.8 molecular weight and macromolecular target engagement .

Crystallographic and Computational Insights

The SHELX system (SHELXL, SHELXS) is critical for determining bond lengths, angles, and torsional conformations in such compounds. For example, the keto group at position 4 in the target compound may form hydrogen bonds in crystal lattices, influencing solubility and stability. Comparative studies with naphthyridines could reveal differences in packing efficiency due to ring rigidity.

Biological Activity

Methyl 1-(4-chlorophenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxylate (CAS Number: 453557-76-1) is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

- Molecular Formula : C₁₂H₉ClN₂O₃

- Molecular Weight : 265.66 g/mol

- Melting Point : 186–189 °C

The compound features a pyridazine core with a chlorophenyl substituent, which may contribute to its biological properties.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects, particularly in cardiovascular and anti-inflammatory contexts.

Cardiovascular Activity

A study examined the compound's effects on cardiac myocytes, suggesting that it may influence calcium ion dynamics within cardiac cells. The compound demonstrated dose-dependent increases in peak intracellular calcium concentrations, indicating potential inotropic effects. However, it also showed reduced increases in diastolic calcium levels compared to traditional phosphodiesterase inhibitors like enoximone, suggesting a more favorable safety profile regarding calcium overload .

The proposed mechanisms for the biological activity of this compound include:

- Calcium Channel Modulation : It acts as an antagonist to L-type calcium channels (LTCC), which may help mitigate excessive calcium influx in cardiac tissues.

- Phosphodiesterase Inhibition : Similar to other compounds in its class, it may inhibit phosphodiesterases, leading to increased levels of cyclic AMP (cAMP) and subsequent enhancement of cardiac contractility without inducing arrhythmogenic effects.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

Q & A

Q. What are the recommended synthetic routes for Methyl 1-(4-chlorophenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxylate, and how can structural purity be validated?

- Methodological Answer : A two-step approach is suggested:

Synthesis : Utilize condensation reactions between substituted pyridazine precursors and methyl chloroformate under inert conditions (e.g., N₂ atmosphere). Optimize reaction parameters (temperature: 60–80°C, solvent: DMF or THF) to enhance yield .

Q. Purity Validation :

-

HPLC : Use Chromolith® columns (C18 stationary phase) with gradient elution (acetonitrile/water + 0.1% TFA) to monitor impurities (<0.5% threshold) .

-

XRD : Confirm crystal structure via single-crystal X-ray diffraction. For analogous compounds, monoclinic systems (e.g., space group P21/c) with lattice parameters a = 6.4973 Å, b = 11.5323 Å, c = 11.2908 Å are typical .

- Data Table :

| Parameter | Value (Example) | Technique | Reference |

|---|---|---|---|

| Reaction Yield | 65–75% | Gravimetric | |

| Purity | >99% | HPLC | |

| Crystal System | Monoclinic | XRD |

Q. What preliminary biological screening assays are appropriate for this compound?

- Methodological Answer : Prioritize assays based on structural analogs (e.g., 1,4-dihydropyridines):

-

Calcium Channel Modulation : Use patch-clamp electrophysiology in HEK293 cells expressing Cav1.2 channels .

-

Antimicrobial Activity : Perform broth microdilution assays (MIC determination) against S. aureus (ATCC 29213) and C. albicans (ATCC 90028) .

-

Enzyme Inhibition : Screen against Pfmrk kinase (malaria target) via ADP-Glo™ kinase assay .

- Note : While dihydropyridines exhibit calcium modulation, pyridazinecarboxylates may require tailored assays due to electronic differences.

Advanced Research Questions

Q. How can mechanistic pathways for this compound’s bioactivity be elucidated, particularly in conflicting data scenarios?

- Methodological Answer : Address contradictions (e.g., conflicting IC₅₀ values) via:

Dose-Response Redundancy : Repeat assays across multiple cell lines (e.g., HEK293 vs. CHO-K1) .

Computational Modeling : Perform DFT calculations to map electrostatic potential surfaces and identify reactive sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.